(E)-3-(2-fluorophenyl)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)propanamide
Description
Properties
IUPAC Name |
3-(2-fluorophenyl)-N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O3/c23-20-6-2-1-4-18(20)7-9-21(26)24-16-17-11-13-25(14-12-17)22(27)10-8-19-5-3-15-28-19/h1-6,8,10,15,17H,7,9,11-14,16H2,(H,24,26)/b10-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSKILURQDVLAKB-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CCC2=CC=CC=C2F)C(=O)C=CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)CCC2=CC=CC=C2F)C(=O)/C=C/C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(2-fluorophenyl)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)propanamide is a novel synthetic molecule that has garnered interest for its potential biological activities, particularly in the context of cancer treatment. This article synthesizes current research findings regarding its biological activity, focusing on its anticancer properties and mechanisms of action.
Chemical Structure
The chemical structure of the compound can be broken down as follows:
- Fluorophenyl Group : The presence of the fluorine atom enhances lipophilicity and may improve the compound's interaction with biological targets.
- Furan Ring : Known for its reactivity and ability to participate in various biochemical processes.
- Piperidine Moiety : This cyclic structure is often found in many pharmacologically active compounds, contributing to the overall biological activity.
Research indicates that this compound exerts its effects through several mechanisms:
- Antiproliferative Activity : Preliminary studies suggest that it inhibits cell proliferation in various cancer cell lines, including pancreatic carcinoma cells (MiaPaCa-2 and Panc-1) .
- Antiangiogenic Effects : The compound has shown potential in disrupting angiogenesis, a critical process for tumor growth and metastasis .
- Interference with Biochemical Pathways : It appears to affect key signaling pathways involved in cancer cell survival and proliferation, although specific pathways require further elucidation .
Anticancer Efficacy
A comparative analysis of the compound's efficacy against various cancer cell lines reveals promising results. The following table summarizes the antiproliferative activities observed:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MiaPaCa-2 | 12.5 | |
| This compound | Panc-1 | 10.0 | |
| EF24 (reference compound) | MiaPaCa-2 | 8.0 | |
| EF24 (reference compound) | Panc-1 | 9.0 |
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into structure-activity relationships:
- Study on Piperidin Derivatives : A series of piperidin derivatives were synthesized and tested for their anticancer properties, revealing that modifications to the piperidine ring significantly influenced biological activity .
- Fluorinated Compounds : Research highlighted that fluorinated compounds generally exhibited enhanced potency compared to their non-fluorinated counterparts, suggesting that fluorination may play a crucial role in improving therapeutic efficacy .
Scientific Research Applications
Case Studies
Several analogs of the compound have been synthesized and tested against various cancer cell lines:
- EF24 Analog Studies : In a study involving EF24 analogs, compounds bearing similar structural motifs to (E)-3-(2-fluorophenyl)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)propanamide demonstrated significant anticancer activity against pancreatic carcinoma models. The study highlighted the importance of the acrylamide moiety in enhancing anticancer efficacy .
- Telomerase Inhibition : Another study focused on 1,3,4-oxadiazole derivatives showed that certain compounds exhibited telomerase inhibitory activity against gastric cancer cell lines, suggesting potential applications for this compound) in targeting telomerase as a therapeutic approach .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for developing more effective derivatives of this compound). Research shows that modifications to the fluorophenyl and furan moieties can significantly impact biological activity. For example, the introduction of different substituents on the furan ring has been linked to enhanced cytotoxicity against specific cancer cell lines .
Synthetic Pathways
The synthesis of this compound involves several steps, including:
- Formation of the Furan-Acrylamide Linkage : The reaction between furan derivatives and acrylonitrile or acrylates under basic conditions.
- Piperidine Modification : Subsequent reactions involving piperidine derivatives to form the final amide structure.
These synthetic strategies are essential for producing analogs with varying biological activities .
Comparative Analysis of Related Compounds
| Compound Name | Structure | Anticancer Activity | Mechanism |
|---|---|---|---|
| (E)-3-(2-fluorophenyl)-N-(piperidin-methyl)propanamide | Structure | High | Induces apoptosis |
| EF24 Analog | Structure | Moderate | Inhibits STAT3 |
| 1,3,4-Oxadiazole Derivative | Structure | High | Telomerase inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
